molecular formula C18H20O2 B583144 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone CAS No. 343272-52-6

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Cat. No.: B583144
CAS No.: 343272-52-6
M. Wt: 268.356
InChI Key: JAQDUSAFXSHFAH-UHFFFAOYSA-N
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Description

The compound “3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile” is a derivative of naproxen . It has a molecular weight of 209.25 . Another related compound is “2-(6-Methoxynaphthalen-2-yl)propanoate” which has a molecular weight of 230.26 .


Synthesis Analysis

The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another compound, “2-(6-Methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide” showed potent antibacterial activity .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The compound “2-(6-Methoxynaphthalen-2-yl)propanoate” was used as an additive for the photostabilization of PMMA films .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Analytical Applications

A study by Gatti et al. (1990) utilized the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively and rapidly with thiols to give fluorescent adducts, which can be separated and detected fluorimetrically. This method was applied to the determination of L-cysteine and mesna in pharmaceutical formulations, showcasing its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthetic Chemistry

Xu and He (2010) discussed the importance of 2-Bromo-6-methoxynaphthalene, a closely related compound, as an intermediate in the synthesis of non-steroidal anti-inflammatory agents. They provided an overview of various synthetic procedures for this compound and highlighted the need for environmentally benign and safe synthetic methods, addressing concerns related to the use of toxic and carcinogenic reagents (Xu & He, 2010).

Antibacterial Activity

Mamatha et al. (2011) synthesized a compound by reacting 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with 4-methylpentan-2-one, which was then evaluated for its in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This study suggests the potential of such compounds in the development of new antibacterial agents (Mamatha, Babu, Mukkanti, & Pal, 2011).

Anti-Tubercular and Anti-Bacterial Agents

Prasad and Nayak (2016) reported the synthesis of novel thiazoles derivatives containing the methoxy-naphthyl moiety, which showed moderate anti-TB activities and excellent antibacterial activity against selected strains. This study underscores the therapeutic potential of compounds containing the methoxy-naphthyl group in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).

Mechanism of Action

The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Future Directions

Future research could focus on synthesizing hybrid molecules that combine the properties of naproxen and other compounds, such as tryptamine . This could potentially lead to the development of new drugs with enhanced therapeutic effects.

Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,9,11-12,16H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDUSAFXSHFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-52-6
Record name 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X222BJ8VUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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